1-(4-fluorophenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
1-(4-Fluorophenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a tetrahydropyrazine-dione derivative featuring a fluorinated aryl group at the 1-position and a 4-methylbenzyl substituent at the 4-position. This scaffold is structurally related to bioactive compounds targeting neurological, antimicrobial, or metabolic pathways .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-13-2-4-14(5-3-13)12-20-10-11-21(18(23)17(20)22)16-8-6-15(19)7-9-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYVJMJKBOUZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following molecular structure:
- Molecular Formula : C17H18F N3O2
- Molecular Weight : 303.34 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and inflammatory responses.
- Receptor Binding : The presence of the fluorophenyl group enhances binding affinity to certain receptors, which may lead to modulation of various signaling pathways.
Anticancer Activity
In vitro studies have demonstrated that 1-(4-fluorophenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione exhibits significant anticancer properties. The National Cancer Institute (NCI) evaluated its efficacy against a panel of cancer cell lines. Results indicated an average cell growth inhibition rate of approximately 12.53% at a concentration of across various cancer types .
Neuroprotective Effects
Research indicates that compounds similar to this tetrahydropyrazine derivative can exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function .
Study 1: Anticancer Evaluation
A study conducted by the NCI assessed the compound's effects on over sixty cancer cell lines. The findings highlighted its potential as an anticancer agent, particularly against specific types of leukemia and solid tumors. The compound's ability to induce apoptosis in cancer cells was a notable mechanism observed during the assays.
Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective properties of similar tetrahydropyrazine derivatives. These studies utilized animal models to demonstrate that administration led to significant reductions in neurodegeneration markers following induced oxidative stress. The results suggested potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Data Table: Biological Activities Summary
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bond Count | 9 |
| Partition Coefficient (logP) | 4.801 |
| Water Solubility (LogSw) | -4.47 |
Drug Discovery
The compound is included in various screening libraries aimed at identifying new therapeutic agents. Its structure suggests potential interactions with biological targets relevant in the treatment of various diseases.
Screening Libraries
- CNS Targets Activity Set : Contains compounds that may affect the central nervous system.
- Human GPCR Annotated Library : Focuses on G-protein coupled receptors, critical in many signaling pathways.
- Phenotypic Screening Library : Aimed at identifying compounds based on observed phenotypes rather than specific molecular targets.
Medicinal Chemistry
Research indicates that compounds similar to this tetrahydropyrazine derivative exhibit properties that can be optimized for therapeutic efficacy. Studies have shown that modifications to the pyrazine ring can enhance biological activity and selectivity for specific targets.
Case Study 1: CNS Activity
A study investigated the effects of tetrahydropyrazine derivatives on neuroprotective pathways. The results indicated that modifications to the fluorophenyl and methylphenyl groups significantly influenced the neuroprotective effects observed in vitro.
Case Study 2: Anticancer Properties
Another research effort focused on evaluating the anticancer potential of related compounds. The findings suggested that certain derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group (target compound) vs. 3,4-difluorophenyl (BG16140) influences electronic properties and binding specificity .
- Core Stability : The tetrahydropyrazine-dione core is conserved across analogs, suggesting shared metabolic pathways or crystallization tendencies .
Physicochemical and Crystallographic Insights
- Planarity and Dihedral Angles : X-ray data () show that 4-fluorophenyl and pyridine rings in related compounds form dihedral angles of 34.67–59.56°, influencing π-π stacking and crystal packing .
- Hydrogen Bonding : The tetrahydropyrazine-dione core facilitates hydrogen bonding with biological targets, as seen in similar hydrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
